2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNNUDVJGIQTJK-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Modifications at the 5th Position of the TZD Ring
The 5th position of the TZD ring is a critical site for structural variation. Key analogs include:
- Anticancer Activity: 5-Benzylidene derivatives, such as 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide, exhibit potent antiproliferative effects against breast cancer (MCF-7) and leukemia (K562) cells . The target compound’s 5-ylidene group may confer similar activity, but the 2-methylphenyl acetamide substituent could alter cell permeability or target binding.
- Antioxidant Activity: Compounds with electron-donating groups (e.g., 3-hydroxybenzylidene in ) show enhanced radical scavenging due to phenolic –OH groups. In contrast, the target compound’s 2-methylphenyl group, being less polar, may reduce antioxidant efficacy .
Variations in the Acetamide Side Chain
The N-substituent on the acetamide moiety modulates solubility and target selectivity:
- Hypoglycemic Activity: Derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides () demonstrate hypoglycemic effects in mice, attributed to the methoxy group’s polarity and extended conjugation. The target compound’s 2-methylphenyl group may reduce such activity due to steric hindrance .
- Antimicrobial Activity : Thioxo analogs (e.g., N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide) show enhanced antimicrobial properties, likely due to sulfur’s electron-withdrawing effects improving target interaction .
Physicochemical and Structural Properties
- Molecular Weight and Solubility : The target compound (C18H16N2O3S, MW 340.09) has a lower molecular weight compared to analogs with bulky substituents (e.g., C21H21Cl2N3O3S in , MW 466.38). This may enhance bioavailability but reduce binding specificity .
- Thiophene-containing analogs () leverage aromatic heterocycles for improved binding .
Biological Activity
The compound 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with acetic acid derivatives. The general method includes the use of acid chlorides in anhydrous solvents like dioxane and pyridine to facilitate the formation of the thiazolidinone structure. The final products are usually purified through crystallization techniques.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinone exhibit significant antibacterial properties. For instance, a series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized and tested for their antibacterial efficacy against various bacterial strains. The results indicated that several compounds showed promising activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 28 | E. coli | 15 |
| 32 | S. aureus | 18 |
| 38 | P. aeruginosa | 12 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays including DPPH radical scavenging and superoxide anion scavenging tests. Compounds derived from this scaffold have shown significant radical scavenging activity, indicating their potential as antioxidants. For example, compounds 4k and 4l exhibited strong antioxidant activity across multiple assays .
| Compound | DPPH Scavenging (%) | Superoxide Scavenging (%) |
|---|---|---|
| 4k | 85 | 78 |
| 4l | 90 | 82 |
Anti-inflammatory Activity
In addition to antibacterial and antioxidant activities, the compound has also been assessed for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit lipid peroxidation and erythrocyte hemolysis, suggesting a protective effect against oxidative stress-related inflammation .
Case Studies
- Antibacterial Efficacy : A recent study synthesized various thiazolidinone derivatives and tested their antibacterial activity against clinical isolates of E. coli and S. aureus. The findings indicated that modifications at the phenyl ring significantly enhanced antibacterial potency.
- Antioxidant Properties : In a comparative study evaluating several thiazolidinone derivatives for antioxidant activity, compound 4k was found to be one of the most effective in scavenging free radicals compared to standard antioxidants like ascorbic acid.
- Anti-inflammatory Mechanism : Research involving the evaluation of erythrocyte membrane stabilization showed that specific thiazolidinone derivatives could significantly reduce hemolysis in vitro, indicating their potential use in treating inflammatory conditions.
Q & A
Q. Critical Parameters :
- Base selection (e.g., NaHCO₃) to deprotonate the thiazolidine-dione.
- Solvent polarity (DMF) to stabilize intermediates.
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the 2-methylphenyl group (δ 2.3–2.5 ppm) and thiazolidinone ring (δ 3.5–4.5 ppm) .
- ¹³C NMR : Confirms carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons .
- IR Spectroscopy : Detects C=O stretches (1735 cm⁻¹ for thiazolidinone) and N–H bonds (3240 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ peaks .
- HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How can researchers optimize reaction yields during the synthesis of derivatives with modified aromatic or heterocyclic substituents?
Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiazolidinone ring .
- Temperature Control : Mild heating (40–60°C) accelerates reactivity without side-product formation .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .
- Purification : Gradient recrystallization (methanol/acetone) or column chromatography (silica gel, ethyl acetate/hexane) .
Example : Substituting the 2-methylphenyl group with electron-withdrawing groups (e.g., nitro) requires adjusted stoichiometry (1:1.2 molar ratio of acetamide to thiazolidine-dione) to compensate for reduced nucleophilicity .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Contradictions arise from tautomerism (e.g., keto-enol forms in the thiazolidinone ring) or impurities. Mitigation strategies:
- Cross-Validation : Combine ¹H-¹³C HSQC NMR to assign ambiguous proton-carbon correlations .
- X-ray Crystallography : Resolve tautomeric states by determining solid-state structure .
- Dynamic NMR : Monitor temperature-dependent shifts to identify equilibrating species .
- High-Resolution MS : Rule out isobaric impurities .
Case Study : A ¹H NMR singlet at δ 7.2 ppm may suggest aromatic protons but could overlap with enolic protons. HSQC confirms the absence of carbon coupling, ruling out aromaticity .
Advanced: What mechanistic insights explain the reactivity of the thiazolidinone ring in nucleophilic reactions?
Answer:
The thiazolidinone ring undergoes nucleophilic attack at the 5-ylidene position due to:
- Electronic Effects : The electron-withdrawing C=O groups activate the α-carbon for nucleophilic substitution .
- Tautomerism : The enol form stabilizes transition states via resonance (Fig. 1).
- Kinetic Studies : Isotopic labeling (e.g., ¹⁸O in C=O) tracks oxygen exchange during ring-opening reactions .
Q. Mechanistic Pathway :
Deprotonation of thiazolidinone by NaHCO₃.
Nucleophilic attack by the acetamide’s chloro group.
Elimination of HCl to form the 5-ylidene bond .
Basic: What are the key stability considerations for this compound under varying pH and temperature conditions?
Answer:
- pH Stability :
- Acidic Conditions (pH < 3) : Hydrolysis of the acetamide bond occurs, forming 2-methylphenylamine and thiazolidinone fragments .
- Basic Conditions (pH > 10) : Thiazolidinone ring opens via hydroxide attack .
- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres .
- Light Sensitivity : The 5-ylidene group undergoes [2+2] photodimerization; use amber vials for storage .
Advanced: How does structural modification of the 2-methylphenyl group impact biological activity?
Answer:
Modifications alter pharmacokinetics and target binding:
- Electron-Donating Groups (e.g., –OCH₃) : Enhance solubility but reduce metabolic stability .
- Electron-Withdrawing Groups (e.g., –NO₂) : Increase affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Q. Comparative Data :
| Substituent | LogP | IC₅₀ (μM) vs. Target X |
|---|---|---|
| 2-CH₃ | 3.2 | 12.5 ± 1.2 |
| 4-NO₂ | 2.8 | 8.7 ± 0.9 |
| 3-OCH₃ | 2.5 | 15.3 ± 1.5 |
Data derived from analogs in .
Advanced: What computational methods are suitable for predicting the compound’s binding modes with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding to enzymes (e.g., PPAR-γ) using the thiazolidinone ring as a hydrogen-bond acceptor .
- MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Relate substituent electronegativity to activity (R² > 0.85 for PPAR-γ agonists) .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Temperature : –20°C in sealed, argon-flushed vials .
- Solvent : Store as a solid; avoid DMSO solutions >1 month due to hydrolysis .
- Light Protection : Amber glassware to prevent photodegradation .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute the 2-methylphenyl group with trifluoromethyl (improves CYP450 resistance) .
- Prodrug Strategies : Introduce ester moieties at the acetamide nitrogen for slow hydrolysis in vivo .
- Deuterium Incorporation : Replace labile C–H bonds with C–D bonds to slow oxidative metabolism .
Case Study : A deuterated analog showed a 2.3-fold increase in half-life (t₁/₂ = 8.7 h vs. 3.8 h for parent compound) in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
